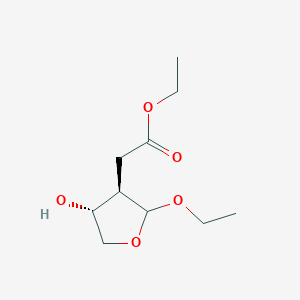

Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate

Description

Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate is a chiral ester derivative featuring a tetrahydrofuran (THF) ring core with distinct stereochemistry (3R,4R). The molecule contains an ethoxy group at position 2 and a hydroxyl group at position 4 of the THF ring, along with an ethyl acetate side chain at position 2.

Properties

Molecular Formula |

C10H18O5 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl 2-[(3R,4R)-2-ethoxy-4-hydroxyoxolan-3-yl]acetate |

InChI |

InChI=1S/C10H18O5/c1-3-13-9(12)5-7-8(11)6-15-10(7)14-4-2/h7-8,10-11H,3-6H2,1-2H3/t7-,8+,10?/m1/s1 |

InChI Key |

IYKYHFONHVVLKX-HHCGNCNQSA-N |

Isomeric SMILES |

CCOC1[C@@H]([C@H](CO1)O)CC(=O)OCC |

Canonical SMILES |

CCOC1C(C(CO1)O)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate typically involves the reaction of ethyl acetate with specific reagents under controlled conditions. One common method involves the Claisen condensation of ethyl acetate, which results in the formation of the desired compound .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the treatment of diketene with ethanol. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters.

Scientific Research Applications

Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 2-((3R,4R)-2-ethoxy-4-hydroxytetrahydrofuran-3-yl)acetate, we compare it with structurally related ethyl acetate derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Structural Differences

Core Rings: The target compound features a tetrahydrofuran ring, a five-membered oxygen heterocycle, which contrasts with the benzene ring in , oxetan (four-membered oxygen ring) in , and acetoacetate (linear β-keto ester) in . Stereochemistry (3R,4R) in the THF ring may enhance enantioselective interactions in biological systems compared to non-chiral analogs like the benzene or oxetan derivatives.

Functional Groups: The 4-hydroxy and 2-ethoxy groups in the target compound promote hydrogen bonding and lipophilicity, respectively. Substitutions in analogs include amino (pharmacophore for bioactivity in ), fluoro (electron-withdrawing in ), and chlorophenoxy (enhanced hydrophobicity in ).

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to the chlorophenoxy derivative .

- Reactivity : The ethoxy group in the THF ring may reduce hydrolysis rates relative to the acetoacetate’s ketone moiety in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.